molecular formula C7H4F4N2O B15061356 3-Fluoro-6-(trifluoromethyl)picolinamide

3-Fluoro-6-(trifluoromethyl)picolinamide

Cat. No.: B15061356
M. Wt: 208.11 g/mol
InChI Key: ATIZOSYQXUZHTD-UHFFFAOYSA-N
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Description

3-Fluoro-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4F4N2O and a molecular weight of 208.11 g/mol . . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a picolinamide structure, making it a fluorinated derivative of picolinamide.

Preparation Methods

The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-Fluoro-6-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine and trifluoromethyl groups in the compound can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-6-(trifluoromethyl)picolinamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinamide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-6-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:

    3-Fluoropicolinamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)picolinamide: Lacks the fluorine atom, leading to variations in reactivity and applications

Properties

Molecular Formula

C7H4F4N2O

Molecular Weight

208.11 g/mol

IUPAC Name

3-fluoro-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4F4N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14)

InChI Key

ATIZOSYQXUZHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)N)C(F)(F)F

Origin of Product

United States

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